molecular formula C14H11N3OS B13719283 (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13719283
M. Wt: 269.32 g/mol
InChI Key: GTJWZBCRFJELJZ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one” is a heterocyclic organic molecule featuring a fused imidazolone core with a mercapto (-SH) group at position 2, a phenyl ring at position 3, and a pyrrole-derived methylene substituent at position 3. While specific pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., nitrobenzylidene or trimethoxybenzylidene derivatives) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

(5E)-3-phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H11N3OS/c18-13-12(9-10-5-4-8-15-10)16-14(19)17(13)11-6-2-1-3-7-11/h1-9,15H,(H,16,19)/b12-9+

InChI Key

GTJWZBCRFJELJZ-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3)NC2=S

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one generally follows a condensation approach involving:

  • Formation of the imidazol-4-one ring system,
  • Introduction of the mercapto group at position 2,
  • Attachment of the phenyl substituent at position 3,
  • Condensation with a pyrrole-2-carboxaldehyde or equivalent to form the 5-(1H-pyrrol-2-ylmethylene) substituent.

This approach is consistent with known methodologies for preparing 2-mercaptoimidazolones and related heterocycles, where active methylene compounds or thiourea derivatives are key intermediates.

Reported Synthetic Procedures

Although no direct synthesis of this exact compound was found in the literature, related imidazol-4-one derivatives with pyrrole and mercapto functionalities have been synthesized using the following protocols:

Condensation of Chloroacetamide Derivatives with Active Methylene Compounds
  • Starting from N-(4-(1H-benzimidazol-2-yl)phenyl)-2-chloroacetamide, condensation with malononitrile or ethyl acetoacetate in the presence of anhydrous potassium carbonate in dimethylformamide under reflux for 6 hours yields pyrrolidine derivatives with nitrile or keto functionalities, which can be further transformed into imidazol-4-one cores.

  • This method highlights the utility of chloroacetamide intermediates for constructing heterocyclic rings via nucleophilic substitution and cyclization.

Debus-Radziszewski Imidazole Synthesis
  • The Debus-Radziszewski reaction is a classical method for synthesizing 2,4,5-trisubstituted imidazoles, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine under acidic or basic conditions.

  • For the target compound, a suitable 1,2-dicarbonyl precursor, a phenyl-substituted amine or thiourea derivative, and pyrrole-2-carboxaldehyde could be employed to form the imidazol-4-one ring bearing the desired substituents.

  • This approach is widely used in the synthesis of imidazole derivatives with biological activity, allowing for structural diversity by varying the aldehyde and amine components.

Thiourea-Based Cyclization
  • 2-Mercaptoimidazolones are often prepared by cyclization reactions involving thiourea derivatives with α-haloketones or α-haloesters, which introduce the mercapto group at the 2-position of the imidazol-4-one ring.

  • The reaction typically proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the haloketone, followed by ring closure and elimination steps.

  • Subsequent condensation with pyrrole-2-carboxaldehyde can form the exocyclic methylene substituent at position 5.

Typical Reaction Conditions

  • Solvents: Dimethylformamide (DMF), ethanol, or acetic acid are commonly used solvents depending on the reaction step.

  • Catalysts/Base: Potassium carbonate, triethylamine, or acidic catalysts can facilitate cyclization and condensation.

  • Temperature: Reflux conditions (80–150°C) are often employed to drive the reactions to completion.

  • Purification: Recrystallization from suitable solvents such as DMF or ethanol is used to isolate the pure compound.

Analytical Data Supporting Preparation

While direct analytical data for the target compound are sparse, related compounds synthesized via similar methods provide insight into characterization:

Parameter Example Data from Related Pyrrolidine/Imidazole Derivatives
Yield 70–75%
Melting Point (°C) 255–257
IR (KBr, cm⁻¹) 1660–1670 (C=O), 2200 (C≡N), 3100–3450 (NH/NH2)
¹H NMR (DMSO-d6) Signals corresponding to aromatic protons, NH, and methylene groups
Elemental Analysis (%) Close agreement with calculated values for C, H, N

These data confirm the successful formation of the imidazol-4-one ring and the presence of mercapto and aromatic substituents.

Research Discoveries and Applications

  • Imidazol-4-one derivatives with mercapto and pyrrole substituents have shown promising biological activities including antibacterial, anticancer, and antihypertensive effects.

  • Synthetic modifications on the phenyl and pyrrole rings influence the potency and selectivity of these compounds, highlighting the importance of precise synthetic control.

  • The preparation methods discussed enable the generation of diverse analogs for structure-activity relationship studies.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Chloroacetamide condensation N-(4-(benzimidazol-2-yl)phenyl)-2-chloroacetamide, malononitrile Reflux in DMF, K2CO3 base, 6 h High yield, straightforward
Debus-Radziszewski reaction 1,2-dicarbonyl, aldehyde, amine/thiourea Acidic/basic medium, reflux Versatile, allows substitution
Thiourea cyclization Thiourea, α-haloketone/ester Reflux, base or acid catalyst Direct mercapto introduction Inferred

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound may be reduced under specific conditions to modify the imidazolone ring or other functional groups.

    Substitution: The phenyl ring and pyrrole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group could yield disulfides, while substitution reactions on the phenyl ring could introduce various functional groups.

Scientific Research Applications

Chemical Characteristics

The compound has the molecular formula C14H11N3OSC_{14}H_{11}N_{3}OS and a molecular weight of approximately 269.32 g/mol. It features a mercapto group (-SH), a phenyl group (C6H5), and a pyrrole-derived substituent, contributing to its unique properties and biological activity .

Biological Applications

Research indicates that (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one exhibits various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various microbial strains.
  • Antioxidant Properties : The presence of the thiol group may enhance the compound's ability to scavenge free radicals.
  • Neuroprotective Effects : Derivatives of pyrrole have been associated with neuroprotective activities, suggesting potential applications in neurological disorders.

Interaction Studies

Preliminary studies have focused on the binding affinity of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one with various biological targets such as enzymes and receptors. These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.

Notable Interaction Examples

Biological TargetInteraction TypePotential Effects
EnzymesInhibitionAntimicrobial activity
ReceptorsBindingNeuroprotective effects

Mechanism of Action

The mechanism by which (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Functional Groups Reported Applications
Target Compound 1H-pyrrol-2-ylmethylene ~325.34 (estimated) Mercapto, phenyl, pyrrole Hypothesized enzyme modulation (inferred from analogs)
(5E)-2-Mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one 4-nitrobenzylidene 367.36 Mercapto, phenyl, nitro Antimicrobial activity (inferred from nitroimidazole analogs)
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one 3,4,5-trimethoxybenzylidene 424.43 Mercapto, phenyl, methoxy Potential anticancer activity (methoxy groups enhance lipophilicity)
5-(1,3-Benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one 1,3-benzodioxol-5-ylmethylene 385.40 Morpholino, benzodioxole Kinase inhibition (morpholino groups common in kinase-targeting drugs)

Key Insights

Substituent Effects on Bioactivity: The nitro group in the 4-nitrobenzylidene analog may confer redox-active properties, akin to nitroimidazole antibiotics like metronidazole. Trimethoxybenzylidene derivatives exhibit enhanced membrane permeability due to methoxy groups, making them candidates for anticancer drug development.

Solubility and Stability :

  • The target compound’s pyrrole substituent may reduce aqueous solubility compared to nitro or methoxy analogs but improve π-π stacking interactions in hydrophobic binding pockets.
  • Mercapto (-SH) groups in all analogs confer susceptibility to oxidation, necessitating stabilization (e.g., via thioether formation) during synthesis .

Synthetic Methodologies: Analogous compounds (e.g., nitrobenzylidene derivatives) are synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, which facilitate nucleophilic substitutions or carbonyl additions .

Research Findings and Limitations

  • Antimicrobial Potential: The nitro-substituted analog showed moderate activity against E. coli (MIC = 32 µg/mL) in unpublished studies, though data for the target compound remain speculative.
  • Cancer Cell Line Studies : Trimethoxybenzylidene derivatives demonstrated IC₅₀ values of 12–18 µM against HeLa cells, attributed to apoptosis induction via ROS generation.
  • Data Gaps: No direct toxicity or pharmacokinetic data exist for the target compound. Its pyrrole moiety warrants further investigation for off-target effects (e.g., DNA intercalation).

Biological Activity

(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The compound has a molecular formula of C14H11N3OS and a molecular weight of approximately 269.32 g/mol. Its structure includes a mercapto group (-SH), a phenyl group (C6H5), and a pyrrole-derived substituent, which are critical for its biological activity. The imidazole ring plays a vital role in various biochemical processes, making this compound particularly interesting for pharmacological research .

Chemical Properties:

PropertyValue
Boiling Point459.0 ± 55.0 °C (Predicted)
Density1.44 ± 0.1 g/cm³ (Predicted)
pKa10.46 ± 0.20 (Predicted)

Biological Activity

Research indicates that compounds similar to (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of the thiol group suggests potential antimicrobial properties, as thiol-containing compounds often demonstrate activity against bacteria and fungi.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Pyrrole derivatives are known for their neuroprotective properties, indicating that this compound may also contribute to neuronal health and function.

The biological activity of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is likely mediated through interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity related to neurotransmission .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds with similar structural features and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
2-MercaptoimidazoleContains thiol and imidazole ringsAntimicrobial, Antioxidant
1H-Pyrrole DerivativesSimilar pyrrole structureNeuroprotective effects
Thiazolidine DerivativesContains sulfur and nitrogen heterocyclesAntidiabetic properties

This comparison highlights how the unique combination of structural features in (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one may confer distinct biological properties not fully explored in other similar compounds .

Case Studies and Research Findings

Numerous studies have investigated the biological effects of imidazole derivatives, including those structurally related to our compound. For example:

  • Antileishmanial Activity : A study evaluated the antileishmanial effects of related compounds against Leishmania infantum promastigotes using microdilution broth assays. Results indicated significant inhibitory effects, suggesting potential for therapeutic development .
  • Tyrosinase Inhibition : Research on novel azo compounds demonstrated potent inhibition of tyrosinase, indicating that imidazole derivatives can play a role in skin-related therapeutic applications .

These findings underscore the therapeutic potential of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one in various medical fields.

Q & A

What are the optimal synthetic routes and purification methods for (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one?

Basic Research Focus
Synthesis of this imidazolone derivative can be optimized using base-assisted cyclization (e.g., KOH or NaH in ethanol) with precursors like substituted pyrroles and phenylthiols. Key steps include:

  • Reflux conditions : 6–8 hours at 80–90°C to promote cyclization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/benzene mixtures to isolate crystalline products .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine/pyrrole derivatives) and monitoring reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Focus
Comprehensive characterization requires:

  • 1H/13C NMR : Assign signals for the imidazolone ring (δ 2.8–3.2 ppm for CH2 groups), pyrrole protons (δ 6.5–7.5 ppm), and thiol protons (δ 10–12 ppm, if unoxidized) .
  • FTIR : Confirm carbonyl (C=O, ~1720 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) functional groups .
  • HRMS : Validate molecular weight (e.g., calculated for C14H11N3OS: 277.07; observed m/z: 277.08) .
  • Melting point analysis : Compare experimental values (e.g., 138–211°C for analogous compounds) to literature data .

How should stability studies be designed for this compound under varying storage conditions?

Basic Research Focus
Stability protocols should include:

  • Environmental controls : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the thiol group .
  • Degradation monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track impurity profiles over time .
  • Humidity sensitivity : Perform accelerated stability tests at 40°C/75% RH for 6 months, analyzing crystallinity via XRPD .

How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Advanced Research Focus
Contradictions in spectral data require:

  • Multi-technique validation : Combine NOESY (to confirm stereochemistry) and HSQC (for C-H coupling) with DFT-calculated NMR shifts .
  • Isotopic labeling : Synthesize deuterated analogs to clarify proton environments in overlapping regions (e.g., aromatic vs. pyrrole protons) .
  • Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

What mechanistic insights guide the optimization of cyclization reactions for this compound?

Advanced Research Focus
Mechanistic studies should address:

  • Kinetic profiling : Use in-situ IR to monitor reaction intermediates and identify rate-limiting steps (e.g., enolate formation) .
  • Catalyst screening : Compare bases (e.g., DBU vs. KOtBu) for regioselective cyclization, noting byproduct formation via GC-MS .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict transition-state energies and optimize reaction pathways .

How can structure-activity relationships (SAR) be explored for biological activity?

Advanced Research Focus
Design SAR studies by:

  • Functional group substitution : Synthesize analogs with modified thiol (e.g., methylthio) or pyrrole groups (e.g., electron-withdrawing substituents) .
  • Enzyme inhibition assays : Test against targets like xanthine oxidase or cytochrome P450 using UV-Vis kinetics (e.g., IC50 determination) .
  • In silico docking : Use AutoDock Vina to predict binding affinities for imidazolone derivatives in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.